molecular formula C23H26N2O2 B2961822 N-[3-(benzyloxy)pyridin-2-yl]adamantane-1-carboxamide CAS No. 1022214-42-1

N-[3-(benzyloxy)pyridin-2-yl]adamantane-1-carboxamide

Cat. No.: B2961822
CAS No.: 1022214-42-1
M. Wt: 362.473
InChI Key: KCRLEYRGXDSXEH-UHFFFAOYSA-N
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Description

N-[3-(benzyloxy)pyridin-2-yl]adamantane-1-carboxamide is a complex organic compound that features a unique combination of a pyridine ring, an adamantane core, and a benzyloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(benzyloxy)pyridin-2-yl]adamantane-1-carboxamide typically involves a multi-step process:

    Formation of the benzyloxy pyridine intermediate: This step involves the reaction of 3-hydroxypyridine with benzyl bromide in the presence of a base such as potassium carbonate to form 3-(benzyloxy)pyridine.

    Adamantane carboxylation: Adamantane is reacted with chloroformic acid to form adamantane-1-carboxylic acid.

    Amide bond formation: The final step involves coupling the 3-(benzyloxy)pyridine with adamantane-1-carboxylic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-[3-(benzyloxy)pyridin-2-yl]adamantane-1-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.

    Reduction: The amide group can be reduced to form an amine derivative.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or nitric acid.

Major Products

    Oxidation: Benzaldehyde derivative.

    Reduction: Amine derivative.

    Substitution: Various substituted pyridine derivatives depending on the electrophile used.

Scientific Research Applications

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting neurological disorders due to the presence of the adamantane core.

    Material Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.

    Biological Studies: It can be used to study the interactions of pyridine derivatives with biological targets, providing insights into their mechanism of action.

Mechanism of Action

The mechanism of action of N-[3-(benzyloxy)pyridin-2-yl]adamantane-1-carboxamide is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The adamantane core is known to enhance the compound’s ability to cross the blood-brain barrier, making it a potential candidate for neurological applications. The pyridine ring may interact with specific binding sites on proteins, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    N-(pyridin-2-yl)adamantane-1-carboxamide: Lacks the benzyloxy group, which may affect its biological activity and solubility.

    3-(benzyloxy)pyridine: Lacks the adamantane core, which may reduce its ability to cross the blood-brain barrier.

    Adamantane-1-carboxamide: Lacks the pyridine ring, which may limit its interactions with specific biological targets.

Uniqueness

N-[3-(benzyloxy)pyridin-2-yl]adamantane-1-carboxamide is unique due to the combination of the adamantane core, pyridine ring, and benzyloxy group. This combination provides a balance of properties such as solubility, biological activity, and the ability to cross the blood-brain barrier, making it a versatile compound for various applications.

Properties

IUPAC Name

N-(3-phenylmethoxypyridin-2-yl)adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O2/c26-22(23-12-17-9-18(13-23)11-19(10-17)14-23)25-21-20(7-4-8-24-21)27-15-16-5-2-1-3-6-16/h1-8,17-19H,9-15H2,(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCRLEYRGXDSXEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)NC4=C(C=CC=N4)OCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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